molecular formula C9H9NO3 B1294535 3',4'-Methylenedioxyacetanilide CAS No. 13067-19-1

3',4'-Methylenedioxyacetanilide

Cat. No.: B1294535
CAS No.: 13067-19-1
M. Wt: 179.17 g/mol
InChI Key: CGLCDOZYDURWIG-UHFFFAOYSA-N
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Description

3’,4’-Methylenedioxyacetanilide is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is also known by its systematic name, N-(1,3-benzodioxol-5-yl)acetamide . This compound is characterized by the presence of a methylenedioxy group attached to an acetanilide structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3’,4’-Methylenedioxyacetanilide typically involves the reaction of 3,4-methylenedioxyaniline with acetic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

3’,4’-Methylenedioxyacetanilide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3’,4’-Methylenedioxyacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3’,4’-Methylenedioxyacetanilide involves its interaction with specific molecular targets and pathways. The methylenedioxy group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

3’,4’-Methylenedioxyacetanilide can be compared with other similar compounds, such as:

The uniqueness of 3’,4’-Methylenedioxyacetanilide lies in its specific chemical structure and the resulting properties, which differentiate it from these related compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLCDOZYDURWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156669
Record name Acetamide, N-1,3-benzodioxol-5-yl-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13067-19-1
Record name N-1,3-Benzodioxol-5-ylacetamide
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Record name Acetamide, N-1,3-benzodioxol-5-yl-
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Record name 13067-19-1
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Record name Acetamide, N-1,3-benzodioxol-5-yl-
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Record name N-(2H-1,3-Benzodioxol-5-yl)acetamide
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Synthesis routes and methods I

Procedure details

To a solution of 3,4-(Methylenedioxy)aniline (8 g, 58.3 mmol) in AcOH (120 ml) was added Ac2O (48 mL). The mixture was stirred for overnight. After reaction, the mixture was poured into saturated NaHCO3 solution, and then filtered. The filtrate was extracted with ethyl acetate to give N-(benzo[d][1,3]dioxol-5-yl)acetamide (10 g, 95%). LCMS: 180[M+1]+.; 1H NMR (DMSO-d6) δ 2.0 (s, 3H), 5.96 (s, 2H), 6.82 (d, 1H, J=8.1 Hz), 6.91 (d, 1H, J=2.1 Hz), 7.30 (d, 1H, J=1.8 Hz), 9.84 (s, 1H).
Quantity
8 g
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48 mL
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120 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ac2O (21.4 mL, 226 mmol) was added dropwise to a stirred solution of 3,4-methylendioxyaniline (217) (25.87 g, 189 mmol) in dioxane (200 mL) at 0° C. and the mixture was stirred at 16° C. for 16 h. MeOH (10 mL) was added to decompose excess Ac2O and the solvent evaporated. The residue was dissolved in EtOAc (200 mL), dried and the solvent evaporated. The residue was filtered through a short column of silica, eluting with a gradient (50-100%) of EtOAc/pet. ether, to give acetamide 218 (29.17 g, 86%) as a white solid: mp 133-135° C. [lit (Krasso, A. & Ramuz, H., U.S. Pat. No. 4,599,347, 1986) mp (toluene) 138-139° C.]; 1H NMR δ 7.09 (d, J=1.8 Hz, 1H, H-4), 7.06 (br s, 1H, NH), 6.77 (dd, J=8.3, 1.8 Hz, 1H, H-6), 6.72 (d, J=8.3 Hz, 1H, H-7), 5.94 (s, 2H, H-2), 2.14 (s, 3H, CH3).
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21.4 mL
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25.87 g
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200 mL
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10 mL
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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